molecular formula C17H14BrN3O2 B13823316 N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide

N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide

Cat. No.: B13823316
M. Wt: 372.2 g/mol
InChI Key: ZNTPVJNICKJAGA-UHFFFAOYSA-N
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Description

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide typically involves the condensation of 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylbenzamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-5-3-4-6-11(9)16(22)21-20-15-13-12(19-17(15)23)8-7-10(2)14(13)18/h3-8,19,23H,1-2H3

InChI Key

ZNTPVJNICKJAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3C)O)Br

Origin of Product

United States

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